REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH2:13]=[CH2:14]>>[CH:13]([C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)=[CH2:14]
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Name
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|
Quantity
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8 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C=CC1)CC(=O)OC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude reaction product
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Type
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CUSTOM
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Details
|
was purified by column chromatography (SiO2, 5% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(C=CC1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |